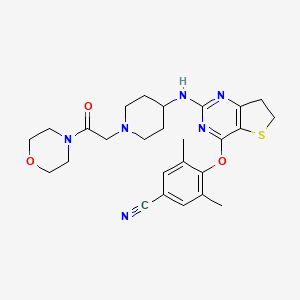

HIV-1 inhibitor-28

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H32N6O3S |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

3,5-dimethyl-4-[[2-[[1-(2-morpholin-4-yl-2-oxoethyl)piperidin-4-yl]amino]-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]oxy]benzonitrile |

InChI |

InChI=1S/C26H32N6O3S/c1-17-13-19(15-27)14-18(2)23(17)35-25-24-21(5-12-36-24)29-26(30-25)28-20-3-6-31(7-4-20)16-22(33)32-8-10-34-11-9-32/h13-14,20H,3-12,16H2,1-2H3,(H,28,29,30) |

InChI Key |

WJCCYSICWXLYGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC3=C2SCC3)NC4CCN(CC4)CC(=O)N5CCOCC5)C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and synthesis of HIV-1 inhibitor-28

An In-Depth Technical Guide to the Discovery and Synthesis of Allosteric HIV-1 Integrase Inhibitors

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The continuous emergence of drug-resistant viral strains necessitates the discovery of novel antiretroviral agents with unique mechanisms of action.[1] HIV-1 integrase (IN), an essential enzyme for viral replication, has been a clinically validated target for antiretroviral therapy.[1] Integrase strand transfer inhibitors (INSTIs), such as raltegravir and dolutegravir, are potent drugs but are susceptible to resistance mutations.[1] This has driven research towards a new class of inhibitors: Allosteric HIV-1 Integrase Inhibitors (ALLINIs).

This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and biological evaluation of a representative ALLINI, BI-224436, a non-catalytic site integrase inhibitor (NCINI).[2] This document is intended for researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Discovery of BI-224436

The discovery of BI-224436 originated from a high-throughput screening campaign of the Boehringer Ingelheim compound library.[1][3][4][5][6] The primary screen was an enzymatic assay designed to identify inhibitors of the 3'-processing step of HIV-1 integrase.[1][3][4][5] This approach was distinct from efforts that led to INSTIs, which primarily target the strand transfer step. The initial hit was optimized through a combination of medicinal chemistry, parallel synthesis, and structure-guided drug design, ultimately leading to the identification of BI-224436 as a preclinical candidate.[1][3][4][5]

Mechanism of Action

ALLINIs, including BI-224436, exhibit a novel, multimodal mechanism of action. They bind to a highly conserved allosteric pocket at the dimer interface of the integrase catalytic core domain (CCD).[1][3][4][5] This is the same site where the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75) binds to tether the pre-integration complex (PIC) to the host chromatin.[7]

By occupying this pocket, ALLINIs disrupt the crucial IN-LEDGF/p75 interaction, thereby inhibiting the integration of viral DNA into the host genome.[8] Furthermore, the binding of ALLINIs induces aberrant multimerization of integrase, leading to the formation of non-functional oligomers.[9][10] This effect is particularly important during the late phase of the viral life cycle, where it disrupts the proper formation of the viral core and impairs virion maturation.[11]

Chemical Synthesis

The synthesis of BI-224436 and related quinoline-based ALLINIs involves multi-step organic synthesis. A key feature of the scaffold is the trisubstituted quinoline core. The synthesis generally involves the construction of the quinoline ring system, followed by the introduction of the various substituents. Common synthetic strategies include the Gould-Jacobs reaction for forming the quinoline core and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to install the C4-aryl group.[12][13]

A representative synthetic scheme is outlined below:

Quantitative Data

The biological activity of BI-224436 has been extensively characterized. The following tables summarize its in vitro antiviral activity, cytotoxicity, and pharmacokinetic properties.

Table 1: In Vitro Antiviral Activity of BI-224436

| HIV-1 Strain | Cell Type | EC50 (nM) | Reference |

| NL4.3 | PBMCs | <15 | [1][3][4][5] |

| Ba-L | PBMCs | <15 | [1][3][4][5] |

| Various Clinical Isolates | PBMCs | 11-27 | [8] |

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.

Table 2: Cytotoxicity and Serum Shift of BI-224436

| Assay | Cell Type | Value | Reference |

| Cytotoxicity (CC50) | C8166 | >90,000 nM | [1][3][4][5] |

| Serum Shift (50% HS) | - | ~2.1-fold | [1][3][4][5] |

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes the death of 50% of the cells. Serum shift measures the decrease in potency in the presence of human serum.

Table 3: Pharmacokinetic Properties of BI-224436 in Preclinical Species

| Species | Clearance (% Hepatic Flow) | Oral Bioavailability (F%) | Reference |

| Rat | 0.7% | 54% | [1][4][5] |

| Monkey | 23% | 82% | [1][4][5] |

| Dog | 8% | 81% | [1][4][5] |

Experimental Protocols

Protocol 1: In Vitro Antiviral Assay (p24-based)

This protocol describes a method to determine the EC50 of an inhibitor against HIV-1 replication in peripheral blood mononuclear cells (PBMCs).

-

Cell Preparation: Isolate PBMCs from healthy donor blood and stimulate with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days.

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., BI-224436) in culture medium.

-

Infection: Infect the stimulated PBMCs with a known amount of HIV-1 virus stock in the presence of the serially diluted compound. Include a "no drug" control.

-

Incubation: Culture the infected cells for 5-7 days, replacing the medium with fresh medium containing the appropriate drug concentration every 2-3 days.

-

Endpoint Measurement: At the end of the incubation period, collect the cell supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.

-

Data Analysis: Plot the percentage of p24 inhibition against the drug concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.[14]

Protocol 2: HTRF-based IN Multimerization Assay

This protocol describes a high-throughput method to measure the ability of a compound to induce aberrant multimerization of HIV-1 integrase.[9]

-

Reagent Preparation: Prepare 6xHis-tagged and FLAG-tagged full-length HIV-1 IN proteins. Prepare a serial dilution of the test compound in DMSO.

-

IN Mixture: Mix the 6xHis-IN and FLAG-IN to a final concentration of 30 nM each in HTRF buffer.

-

Assay Plate Setup: Add the serially diluted compound to a 384-well assay plate. Add the IN mixture to all wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Add the HTRF detection reagents (anti-6xHis antibody conjugated to a donor fluorophore and anti-FLAG antibody conjugated to an acceptor fluorophore).

-

Signal Reading: After a further incubation period, read the plate on an HTRF-compatible plate reader.

-

Data Analysis: The HTRF signal is proportional to the extent of IN multimerization. Plot the signal against the compound concentration to determine the EC50 for multimerization induction.[9]

Conclusion

Allosteric HIV-1 integrase inhibitors represent a promising new class of antiretroviral drugs with a distinct mechanism of action that is complementary to existing therapies. The discovery and development of BI-224436 demonstrates the successful application of structure-based drug design and innovative screening strategies to identify novel inhibitors that target protein-protein interactions. The dual mechanism of inhibiting both integration and virion maturation provides a high barrier to resistance. Further development of ALLINIs could provide valuable new options for the treatment of HIV-1 infection, particularly for patients with resistance to current drug regimens.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Discovery of BI 224436, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pardon Our Interruption [opnme.com]

- 9. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dash.harvard.edu [dash.harvard.edu]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency and Selectivity of HIV-1 Inhibitor-28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and selectivity of the novel HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-28, also identified as compound 14j2. The data and methodologies presented are compiled from the primary literature to support further research and development efforts in the field of antiretroviral drug discovery.

Quantitative Potency and Selectivity Data

This compound has demonstrated significant potency against the wild-type HIV-1 strain and favorable selectivity, indicating a promising therapeutic window. The key quantitative metrics for its in vitro activity are summarized in the table below.

| Parameter | Value | Cell Line/Enzyme | Description |

| EC50 | 58 nM | MT-4 cells | The half-maximal effective concentration required to inhibit HIV-1 replication in cell culture. |

| IC50 | 3.37 µM | HIV-1 WT Reverse Transcriptase | The half-maximal inhibitory concentration against the isolated HIV-1 reverse transcriptase enzyme. |

| CC50 | 38.6 µM | MT-4 cells | The half-maximal cytotoxic concentration, indicating the concentration at which the compound induces 50% cell death. |

| Selectivity Index (SI) | >665 | - | Calculated as CC50 / EC50, representing the therapeutic window of the compound. |

Table 1: In Vitro Potency and Selectivity of this compound (Compound 14j2)

Experimental Protocols

The following sections detail the methodologies employed to determine the in vitro potency and selectivity of this compound.

Anti-HIV-1 Activity Assay (EC50 Determination)

The anti-HIV-1 activity of inhibitor-28 was assessed in MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection. The assay quantifies the ability of the compound to protect cells from the cytopathic effects of the virus.

Materials:

-

MT-4 cells

-

HIV-1 strain (e.g., IIIB)

-

This compound (compound 14j2)

-

Culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Solubilization solution (e.g., a mixture of sodium dodecyl sulfate, N,N-dimethylformamide, and water)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

MT-4 cells are seeded in a 96-well plate at a predetermined density.

-

Serial dilutions of this compound are prepared and added to the wells.

-

A standardized amount of HIV-1 virus stock is added to the wells containing the cells and the test compound.

-

Control wells include cells with virus only (virus control) and cells without virus or compound (mock-infected control).

-

The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of protection from virus-induced cytopathicity is calculated, and the EC50 value is determined by regression analysis of the dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (IC50 Determination)

This enzymatic assay directly measures the inhibitory effect of the compound on the activity of recombinant HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 wild-type reverse transcriptase (RT)

-

This compound (compound 14j2)

-

Reaction buffer (containing Tris-HCl, dithiothreitol, MgCl2, KCl, and a non-ionic detergent)

-

Template-primer (e.g., poly(rA)/oligo(dT))

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

The reaction mixture is prepared containing the reaction buffer, template-primer, and dNTPs.

-

Serial dilutions of this compound are added to the reaction mixture.

-

The enzymatic reaction is initiated by the addition of the HIV-1 RT enzyme.

-

The reaction is incubated at 37°C for a specified time (e.g., 1 hour).

-

The reaction is stopped by the addition of cold TCA to precipitate the newly synthesized DNA.

-

The precipitated DNA is collected on glass fiber filters by vacuum filtration.

-

The filters are washed with TCA and ethanol to remove unincorporated labeled dNTPs.

-

The filters are dried, and scintillation fluid is added.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

The percentage of RT inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (CC50 Determination)

The cytotoxicity of this compound is evaluated in MT-4 cells using the MTT assay to determine the concentration of the compound that affects cell viability.

Materials:

-

MT-4 cells

-

This compound (compound 14j2)

-

Culture medium

-

MTT solution

-

Solubilization solution

-

96-well microtiter plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

MT-4 cells are seeded in a 96-well plate.

-

Serial dilutions of this compound are added to the wells.

-

Control wells contain cells with medium only (cell control).

-

The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

The percentage of cytotoxicity is calculated relative to the untreated cell control, and the CC50 value is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway: HIV-1 Reverse Transcription and Inhibition

The following diagram illustrates the central role of reverse transcriptase in the HIV-1 life cycle and the mechanism of action of non-nucleoside reverse transcriptase inhibitors like inhibitor-28.

Caption: Inhibition of HIV-1 Reverse Transcriptase by Inhibitor-28.

Experimental Workflow: In Vitro Evaluation of this compound

This diagram outlines the sequential workflow for the comprehensive in vitro evaluation of this compound.

Caption: Workflow for In Vitro Characterization of this compound.

An In-Depth Technical Guide to the Initial Characterization of Morpholine-Substituted Diarylpyrimidines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial characterization of morpholine-substituted diarylpyrimidines, a promising class of compounds in modern medicinal chemistry. The incorporation of a morpholine moiety into the diarylpyrimidine scaffold is a key strategy for enhancing physicochemical properties, metabolic stability, and target potency.[1] These compounds have emerged as potent inhibitors of critical signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathways.[2][3] This document details the typical workflow, experimental protocols, and data interpretation involved in their preclinical evaluation.

Overall Characterization Workflow

The initial characterization of novel morpholine-substituted diarylpyrimidines follows a structured, multi-stage process. This workflow begins with chemical synthesis and progresses through a series of in vitro and in vivo assays to determine potency, selectivity, mechanism of action, and preliminary efficacy.

Caption: General workflow for the characterization of diarylpyrimidine inhibitors.

Synthesis of Morpholine-Substituted Diarylpyrimidines

The synthesis of these compounds is typically a multi-step process. A common strategy involves the palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl bromide to form the morpholine ring, which is then coupled to the diarylpyrimidine core.[4][5]

Representative Experimental Protocol: Synthesis

This protocol describes a general approach for synthesizing a morpholine-substituted diarylpyrimidine derivative.

-

Preparation of the Morpholine Intermediate:

-

A flame-dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%), and NaOtBu (2.0 equiv).[4]

-

The tube is evacuated and backfilled with nitrogen.[4]

-

The relevant aryl bromide (2.0 equiv) and a solution of the N-protected amino alcohol (1.0 equiv) in toluene are added.[4]

-

The reaction mixture is heated at 105 °C until completion, as monitored by TLC.[4]

-

Upon cooling, the mixture is diluted, filtered, and purified via column chromatography to yield the morpholine-substituted intermediate.

-

-

Coupling to the Pyrimidine Core:

-

The morpholine intermediate (1.2 equiv) is dissolved in a suitable solvent such as N,N-Dimethylformamide (DMF).

-

A chlorinated diarylpyrimidine core (1.0 equiv) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) are added to the solution.

-

The mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete.

-

The final product is isolated by aqueous workup, followed by purification using column chromatography or recrystallization.

-

The structure and purity are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

-

In Vitro Biological Evaluation

Kinase Inhibition Assays

The primary mechanism of action for many diarylpyrimidines is the inhibition of protein kinases. Assays are performed to quantify the inhibitory potency (IC₅₀) of the compounds against specific wild-type and mutant kinases.

Table 1: Inhibitory Activity against EGFR Kinases

| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity Index (SI) vs EGFRwt | Reference |

|---|---|---|---|---|

| 10c | EGFRL858R/T790M | 0.71 | 631.9 | [2][7] |

| 45 | EGFRL858R/T790M | 8 | 14 | [8] |

| 29 | EGFRL858R/T790M | 41 | 61 | [8] |

| 49 | EGFRL858R/T790M | 7 | 5 |[8] |

Table 2: Inhibitory Activity against PI3K/mTOR Kinases

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 17p | PI3Kα | 31.8 | [9] |

| 17p | PI3Kδ | 15.4 | [9] |

| PKI-587 | PI3Kα | 0.4 | [] |

| PKI-587 | mTOR | 1.6 | [] |

| AZD8055 | mTOR | 20.7 |[] |

Experimental Protocol: EGFRT790M Kinase Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure inhibitor binding.[4]

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer solution (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[4]

-

Prepare a serial dilution of the test compound in 100% DMSO, then dilute into the 1X Kinase Buffer.

-

Prepare a 3X solution of EGFRT790M enzyme and a Europium-labeled anti-tag antibody in 1X Kinase Buffer.

-

Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer (e.g., Tracer 236) in 1X Kinase Buffer.[4]

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of the serially diluted test compound to the assay wells.[4]

-

Add 5 µL of the 3X kinase/antibody mixture to all wells.

-

Add 5 µL of the 3X tracer solution to all wells.[4]

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a microplate reader capable of measuring TR-FRET (excitation at 340 nm, emission at 615 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Antiproliferative Assays

These assays determine the ability of a compound to inhibit the growth and proliferation of cancer cell lines, providing a measure of its potency in a more biologically relevant context. The H1975 non-small cell lung cancer (NSCLC) cell line, which harbors the EGFR L858R/T790M mutations, is a standard model for this purpose.[11]

Table 3: Cellular Antiproliferative Activity

| Compound ID | Cell Line | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 10c | H1975 (EGFRL858R/T790M) | Proliferation | 0.037 | [2][7] |

| 17e | A2780 (Ovarian) | MTT | 0.49 | [9] |

| 17p | U87MG (Glioblastoma) | MTT | 1.59 | [9] |

| 17p | A2780 (Ovarian) | MTT | 0.85 |[9] |

Experimental Protocol: MTT Cell Proliferation Assay

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[13]

-

-

MTT Addition and Measurement:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Mechanism of Action Studies

To confirm that the observed antiproliferative effects are due to the intended mechanism, the modulation of the target signaling pathway is assessed, typically via Western blot.

Targeted Signaling Pathways

Morpholine-substituted diarylpyrimidines often target key nodes in oncogenic signaling pathways. Inhibition of EGFR blocks downstream cascades like RAS/MAPK and PI3K/AKT, while direct PI3K or mTOR inhibitors block the PI3K/AKT/mTOR pathway, both of which are critical for cell proliferation, survival, and growth.[14][15]

Caption: Inhibition of the EGFR signaling pathway by diarylpyrimidines.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. promega.com [promega.com]

- 6. A Murine Xenograft Model of Spontaneous Metastases of Human Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NCI-H1975 Cell Line - Creative Biogene [creative-biogene.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Inhibition of non-small cell lung cancer (NSCLC) proliferation through targeting G6PD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Unraveling the Potency of HIV-1 Inhibitor-28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the efficacy and mechanism of action of HIV-1 inhibitor-28, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The document synthesizes key quantitative data, details the experimental methodologies used for its evaluation, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Efficacy and Cytotoxicity

This compound, also identified as compound 14j2, demonstrates significant potency against the wild-type HIV-1 strain and its reverse transcriptase enzyme.[1] The key quantitative metrics for its activity are summarized in the table below.

| Parameter | Value | Target | Cell Line | Description |

| EC50 | 58 nM | Wild-Type HIV-1 Strain | MT-4 Cells | The half-maximal effective concentration, representing the concentration of the inhibitor required to inhibit 50% of viral replication in cell culture. |

| IC50 | 3.37 µM | HIV-1 Wild-Type Reverse Transcriptase (RT) | N/A (Biochemical Assay) | The half-maximal inhibitory concentration, indicating the concentration of the inhibitor needed to reduce the activity of the isolated HIV-1 RT enzyme by 50%. |

| CC50 | 38.6 µM | MT-4 Cells | MT-4 Cells | The half-maximal cytotoxic concentration, signifying the concentration at which the inhibitor causes a 50% reduction in the viability of the host cells. |

Experimental Protocols

The determination of the EC50, IC50, and CC50 values for this compound involves distinct experimental procedures.

Anti-HIV-1 Activity Assay (EC50 Determination)

The antiviral activity of this compound was assessed in MT-4 cells, a human T-cell leukemia cell line highly susceptible to HIV-1 infection. The protocol is as follows:

-

Cell Preparation: MT-4 cells are seeded in 96-well plates at a specific density.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Infection: The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the diluted compounds are added to the cell cultures.

-

Incubation: The plates are incubated for a period of 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Quantification of Viral Replication: The extent of viral replication is quantified by measuring the level of a viral protein, typically the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The p24 concentrations are plotted against the inhibitor concentrations, and the EC50 value is calculated as the concentration at which a 50% reduction in p24 levels is observed compared to the untreated virus control.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (IC50 Determination)

The direct inhibitory effect on the HIV-1 RT enzyme is measured using a cell-free biochemical assay.

-

Assay Kit: A commercially available HIV-1 RT inhibition assay kit is typically used.

-

Reaction Mixture: The reaction is set up in a 96-well plate containing a poly(A) template, an oligo(dT) primer, and deoxyribonucleotide triphosphates (dNTPs), one of which is labeled (e.g., with biotin or a radioactive isotope).

-

Enzyme and Inhibitor: Recombinant HIV-1 RT enzyme and various concentrations of this compound are added to the reaction mixture.

-

Incubation: The plate is incubated to allow the reverse transcription reaction to proceed.

-

Detection: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.

-

Data Analysis: The RT activity is plotted against the inhibitor concentrations, and the IC50 value is determined as the concentration that reduces enzyme activity by 50% compared to the no-inhibitor control.

Cytotoxicity Assay (CC50 Determination)

The potential toxic effects of the inhibitor on host cells are evaluated using a cell viability assay.

-

Cell Seeding: MT-4 cells are seeded in a 96-well plate.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plate is incubated for the same duration as the anti-HIV-1 activity assay.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells.

-

Data Analysis: The absorbance values, which correlate with the number of viable cells, are plotted against the inhibitor concentrations. The CC50 value is calculated as the concentration that reduces cell viability by 50% compared to the untreated control cells.

Visualizations

Mechanism of Action: HIV-1 Reverse Transcription and Inhibition

This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogs bind.[2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[2][4]

Caption: Mechanism of HIV-1 Reverse Transcriptase and its inhibition by an NNRTI.

Experimental Workflow for Efficacy and Cytotoxicity Determination

The following diagram illustrates the general workflow for determining the EC50, IC50, and CC50 values of an anti-HIV-1 compound.

Caption: Workflow for determining EC50, IC50, and CC50 of HIV-1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

Cytotoxicity profile of HIV-1 inhibitor-28 in different cell lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the available cytotoxicity data for HIV-1 inhibitor-28, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document summarizes quantitative data, outlines relevant experimental protocols, and visualizes key processes to support further research and development efforts in the field of HIV therapeutics.

Introduction to this compound

This compound, also identified as compound 14j2, is a highly selective and potent inhibitor of the wild-type (WT) HIV-1 strain, with a reported 50% effective concentration (EC50) of 58 nM.[1] Its primary mechanism of action is the inhibition of the HIV-1 wild-type reverse transcriptase (RT), with a 50% inhibitory concentration (IC50) of 3.37 µM.[1] As with any antiviral candidate, understanding its cytotoxicity is crucial for assessing its therapeutic potential and safety profile.

Quantitative Cytotoxicity Data

The evaluation of a compound's cytotoxicity is a critical step in the drug development process. The 50% cytotoxic concentration (CC50) is a key metric, representing the concentration of the compound that results in the death of 50% of the cells in a culture.

Currently, publicly available data on the cytotoxicity of this compound is limited to a single cell line. The table below summarizes the reported CC50 value.

| Cell Line | Compound | CC50 (µM) | Assay | Incubation Time | Reference |

| MT-4 | This compound (14j2) | 38.6 | MTT | 5 days | [1] |

This initial finding suggests a relatively low level of cytotoxicity in MT-4 cells, a human T-cell leukemia line commonly used in HIV research. However, a comprehensive cytotoxicity profile across a broader range of cell lines is necessary for a complete assessment of the compound's safety.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability. The following is a generalized protocol for performing an MTT assay to determine the cytotoxicity of an antiviral compound.

Objective: To determine the concentration of an inhibitor that reduces the viability of a cell culture by 50% (CC50).

Materials:

-

Cell line of interest (e.g., MT-4, CEM-SS, HeLa, A549, HEK293T)

-

Complete cell culture medium

-

This compound (or other test compound)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Seed the cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL of complete culture medium per well.

-

Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and resume logarithmic growth.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include wells with medium only (no cells) as a blank and wells with cells and medium without the inhibitor as a negative control.

-

Incubate the plate for the desired exposure time (e.g., 5 days, as was done for this compound).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the CC50 value from the resulting dose-response curve.

-

Visualizations

To further clarify the experimental and theoretical frameworks, the following diagrams are provided.

As specific signaling pathways for the cytotoxicity of this compound are not publicly available, the following diagram illustrates the general mechanism of action for NNRTIs, which is the primary, non-cytotoxic, therapeutic action of this class of drugs.

Discussion and Future Directions

The available data indicates that this compound exhibits a CC50 of 38.6 µM in MT-4 cells, suggesting a favorable preliminary safety profile in this specific T-cell line. However, the lack of cytotoxicity data in a wider range of cell lines, including other T-cell lines (e.g., CEM-SS), monocytic cell lines, and non-lymphoid cell lines (e.g., HeLa, A549, HEK293T), represents a significant gap in our understanding of this compound's potential off-target effects.

Further studies are warranted to:

-

Evaluate the cytotoxicity of this compound in a diverse panel of human cell lines to establish a comprehensive safety profile.

-

Investigate the potential for long-term cytotoxicity and effects on cell proliferation at sub-lethal concentrations.

-

Elucidate the specific molecular mechanisms and signaling pathways that may be perturbed by this compound at cytotoxic concentrations. While the primary target is the HIV-1 RT, high concentrations of the drug may have off-target effects that contribute to cell death.

Conclusion

This compound is a promising anti-HIV-1 agent with high potency. The current cytotoxicity data in MT-4 cells is encouraging, but a more extensive evaluation is required to fully characterize its safety profile for potential clinical development. The experimental protocols and visualizations provided in this guide offer a framework for conducting and understanding the necessary future studies. As more data becomes publicly available, this technical guide will be updated to reflect a more complete understanding of the cytotoxicity of this compound.

References

The Pivotal Role of the Morpholine Moiety in Enhancing the Solubility of Diarylpyrimidine NNRTIs: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the persistent battle against HIV-1, the efficacy of antiretroviral therapies hinges not only on their potency but also on their physicochemical properties, particularly aqueous solubility. Poor solubility can significantly impede drug absorption and bioavailability, thereby limiting therapeutic success. Diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a critical class of anti-HIV-1 agents, but their development has often been hampered by low water solubility. This technical guide delves into the crucial role of the morpholine moiety as a strategic chemical modification to overcome this challenge, providing researchers, scientists, and drug development professionals with a comprehensive overview of its impact, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Solubility Challenge of Diarylpyrimidine NNRTIs

DAPY NNRTIs, such as the FDA-approved drugs etravirine and rilpivirine, are characterized by their highly aromatic and rigid structures. While these features are integral to their binding affinity with the HIV-1 reverse transcriptase enzyme, they also contribute to their poor aqueous solubility, posing significant challenges for oral formulation and consistent patient outcomes. For instance, etravirine's solubility is reported to be extremely low, at approximately 0.0169 mg/mL, while rilpivirine also exhibits poor solubility.[1][2] This inherent limitation necessitates innovative medicinal chemistry approaches to enhance their solubility without compromising their potent antiviral activity.

Morpholine: A Key to Unlocking Enhanced Solubility

The incorporation of a morpholine ring into the DAPY scaffold has emerged as a highly effective strategy to improve aqueous solubility.[3][4] Morpholine is a heterocyclic amine that possesses a unique combination of physicochemical properties making it an attractive functional group for drug design. Its ability to enhance solubility is attributed to several key factors:

-

Hydrophilicity and Hydrogen Bonding: The presence of both an oxygen and a nitrogen atom in the morpholine ring allows it to act as a hydrogen bond acceptor, facilitating interactions with water molecules and thereby increasing its aqueous solubility.[3][5]

-

pKa Value: The nitrogen atom in the morpholine ring has a pKa value that allows it to be protonated at physiological pH. This ionization further enhances its interaction with the aqueous environment.[5]

-

Conformational Flexibility: The flexible nature of the morpholine ring can disrupt the crystal lattice packing of the parent molecule, reducing the energy required for dissolution.[5]

Quantitative Impact of Morpholine on Solubility

The strategic placement of a morpholine moiety, often as a morpholinylalkoxy substituent, has been shown to dramatically increase the solubility of DAPY NNRTIs. This enhancement can be over 100-fold compared to their non-morpholine-containing counterparts, transforming poorly soluble compounds into viable drug candidates.

| Compound Class | Specific Compound | Morpholine Moiety | Aqueous Solubility | Fold Increase (Approx.) | Reference |

| Diarylpyrimidine (DAPY) | Etravirine | No | ~0.017 mg/mL | - | [1] |

| Diarylpyrimidine (DAPY) | Rilpivirine | No | ~0.0166 mg/mL | - | [2] |

| Diarylazine (DAPY analogue) | Compound 4d | Yes (morpholinylalkoxy) | 42 µg/mL (0.042 mg/mL) | ~2.5x vs. Etravirine | [6] |

| Diarylpyrimidine | Novel Morpholine-Substituted Derivatives | Yes | Significantly Improved | Qualitative | [7] |

Note: Direct quantitative comparison is often challenging due to variations in experimental conditions across different studies. The fold increase is an approximation based on available data.

Experimental Protocols for Solubility Determination

Accurate assessment of solubility is paramount in drug development. The following are detailed methodologies for key experiments cited in the evaluation of DAPY NNRTI solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: An excess amount of the test compound (e.g., diarylpyrimidine NNRTI) is added to a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (typically 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[6][8]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).[6][7]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[9]

-

Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

High-Throughput Solubility Screening: Kinetic Solubility Assays

Kinetic solubility assays are often employed in the early stages of drug discovery for rapid screening of a large number of compounds.

Protocol (Nephelometric Method):

-

Compound Preparation: A stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: A small volume of the DMSO stock solution is added to an aqueous buffer in a microtiter plate.

-

Incubation: The plate is incubated for a shorter period (e.g., 1-2 hours) at a controlled temperature.[7]

-

Precipitation Detection: The formation of a precipitate (due to low solubility) is detected by measuring the light scattering using a nephelometer.[9]

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Visualizing the Role of Morpholine

The following diagrams illustrate the logical relationship between the incorporation of a morpholine moiety and the resulting increase in solubility, as well as a typical experimental workflow for solubility determination.

Caption: Logical flow from DAPY core properties to solubility enhancement via morpholine addition.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Conclusion

The incorporation of a morpholine moiety is a proven and effective strategy to significantly enhance the aqueous solubility of diarylpyrimidine NNRTIs. This chemical modification addresses a fundamental challenge in the development of this important class of anti-HIV-1 drugs, thereby improving their potential for oral bioavailability and clinical utility. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to optimize the properties of DAPY NNRTIs and other poorly soluble drug candidates. By understanding and applying these principles, the scientific community can continue to advance the development of more effective and accessible treatments for HIV-1 infection.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Investigation of Cyclodextrin-Based Nanosponges for Solubility and Bioavailability Enhancement of Rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diarylpyrimidine Class of HIV-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diarylpyrimidine (DAPY) class of compounds represents a significant advancement in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As non-nucleoside reverse transcriptase inhibitors (NNRTIs), they play a crucial role in highly active antiretroviral therapy (HAART).[1] This technical guide provides an in-depth overview of the DAPY class, including their mechanism of action, key compounds, resistance profiles, and the experimental methodologies used for their characterization.

The discovery and development of DAPY derivatives have provided new hope for HIV-infected patients, particularly those who have developed resistance to earlier generation NNRTIs.[2] Prominent members of this class, such as etravirine and rilpivirine, have demonstrated high potency against both wild-type and drug-resistant strains of HIV-1.[2] Their unique molecular flexibility allows them to bind to the reverse transcriptase enzyme in multiple conformations, enabling them to maintain activity against mutant strains that confer resistance to other NNRTIs.[3][4][5]

Mechanism of Action

Diarylpyrimidines are non-competitive inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[6] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators during DNA synthesis, DAPYs bind to a specific, allosteric site on the RT enzyme known as the NNRTI binding pocket (NNIBP).[6][7] This binding pocket is located near, but is distinct from, the active site of the enzyme.

The binding of a DAPY molecule to the NNIBP induces a conformational change in the reverse transcriptase enzyme.[6][7] This structural alteration distorts the catalytic site and repositions key residues, ultimately inhibiting the enzyme's DNA polymerase activity.[8] This prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle. The flexibility of the DAPY scaffold is a key feature, allowing for "wiggling" and "jiggling" within the binding pocket, which contributes to their high potency and reduced susceptibility to resistance mutations.[6]

Mechanism of action of diarylpyrimidine HIV-1 inhibitors.

Key Compounds and Antiviral Activity

Etravirine (TMC125) and Rilpivirine (TMC278) are two of the most well-known DAPYs approved for clinical use.[2] Numerous other derivatives have been synthesized and evaluated for their anti-HIV activity. The following tables summarize the in vitro antiviral activity of selected DAPY compounds against wild-type and mutant HIV-1 strains.

Table 1: Antiviral Activity of Key Diarylpyrimidine Inhibitors

| Compound | HIV-1 Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Etravirine | Wild-type (IIIB) | 4.0 | 2.2 | 550 | [9] |

| L100I | - | - | - | [9] | |

| K103N | - | - | - | [9] | |

| Y181C | - | - | - | [9] | |

| Y188L | - | - | - | [9] | |

| E138K | - | - | - | [9] | |

| Rilpivirine | Wild-type | - | - | - | |

| Compound 1 | Wild-type (IIIB) | 1.6 | >100 | >62500 | [1] |

| A17 (K103N+Y181C) | 8.48 | - | - | [1] | |

| Compound 22 | Wild-type (IIIB) | 60 | 96.23 | 1604 | [1] |

| RES056 (A17) | 445 | - | - | [1] | |

| Compound 20 | Wild-type | 2.7 | 27.2 | 10074 | [9] |

| L100I | - | - | - | [9] | |

| K103N | - | - | - | [9] | |

| Y181C | - | - | - | [9] | |

| Y188L | - | - | - | [9] | |

| E138K | - | - | - | [9] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Table 2: Reverse Transcriptase Inhibitory Activity

| Compound | IC50 (nM) | Reference |

| Etravirine | 11 | [9] |

| Compound 1 | 5.5 | [1] |

| Compound 2 | 9.5 | [1] |

| Compound 20 | 86 | [9] |

IC50: 50% inhibitory concentration.

Resistance Profile

A major advantage of the DAPY class is its effectiveness against HIV-1 strains that are resistant to first-generation NNRTIs.[3][5] This is largely due to their conformational flexibility, which allows them to adapt to mutations within the NNRTI binding pocket.[3][4] However, resistance to DAPYs can still emerge, often through the accumulation of multiple mutations in the reverse transcriptase gene. Common mutations associated with reduced susceptibility to etravirine and rilpivirine include E138K, Y181C, and M184I.[8][10]

Experimental Protocols

The characterization of DAPY inhibitors involves a series of in vitro assays to determine their antiviral activity, cytotoxicity, and mechanism of action.

Antiviral Activity Assay in Cell Culture

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell-based system.

Methodology:

-

Cell Culture: MT-4 cells or other susceptible human T-cell lines are cultured in appropriate media supplemented with fetal bovine serum.

-

Virus Infection: Cells are infected with a known amount of HIV-1 (e.g., wild-type IIIB strain or resistant strains).

-

Compound Treatment: Immediately after infection, the cells are incubated with serial dilutions of the test compound. Control wells with no compound and reference inhibitors (e.g., etravirine, nevirapine) are included.

-

Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

Workflow for antiviral activity assay.

Cytotoxicity Assay

This assay determines the toxicity of the compound to the host cells.

Methodology:

-

Cell Culture: Uninfected cells are seeded in a 96-well plate.

-

Compound Treatment: The cells are incubated with the same serial dilutions of the test compound used in the antiviral assay.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies mitochondrial metabolic activity.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.

HIV-1 Reverse Transcriptase Inhibition Assay

This is an enzyme-based assay that directly measures the inhibition of the reverse transcriptase enzyme.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a template/primer (e.g., poly(A)/oligo(dT)), deoxynucleoside triphosphates (dNTPs), and recombinant HIV-1 reverse transcriptase enzyme.

-

Inhibitor Addition: Serial dilutions of the DAPY compound are added to the reaction mixture.

-

Incubation: The reaction is incubated to allow for DNA synthesis.

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. This can be done using various methods, including:

-

Radioactive Assay: Incorporating a radiolabeled dNTP (e.g., [³H]dTTP) and measuring the radioactivity of the synthesized DNA.

-

Non-Radioactive ELISA-based Assay: Incorporating a labeled nucleotide (e.g., digoxigenin-dUTP) and detecting it with an antibody-enzyme conjugate.[11]

-

-

Data Analysis: The concentration of the compound that inhibits RT activity by 50% (IC50) is determined.

Workflow for RT inhibition assay.

Resistance Profiling

Genotypic and phenotypic assays are used to determine the resistance profile of HIV-1 strains.

-

Genotypic Assays: These assays involve sequencing the reverse transcriptase gene of the virus to identify mutations known to be associated with drug resistance.[12][13] This is the most common method used in clinical practice.[12]

-

Phenotypic Assays: These assays measure the ability of a virus to replicate in the presence of different concentrations of a drug.[12][13] This provides a direct measure of drug susceptibility.

Conclusion

The diarylpyrimidine class of HIV-1 inhibitors has proven to be a valuable component of antiretroviral therapy, offering high potency against both wild-type and resistant viral strains. Their unique mechanism of action and flexible chemical structure have overcome some of the limitations of earlier NNRTIs. Continued research in this area, focusing on structure-activity relationships and targeting conserved residues, holds promise for the development of even more potent and broadly effective anti-HIV agents.[14] The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of new DAPY derivatives and other novel HIV-1 inhibitors.

References

- 1. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Discovery and development of diarylpyrimidines (DAPYs) as next-generation HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etravirine - Wikipedia [en.wikipedia.org]

- 4. Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On Etravirine (Intelence) for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Etravirine: a second-generation NNRTI for treatment-experienced adults with resistant HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rilpivirine - BioPharma Notes [biopharmanotes.com]

- 7. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]

- 8. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical mechanism of HIV-1 resistance to rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. HIV Resistance Testing – International Association of Providers of AIDS Care [iapac.org]

- 14. Recent advances in DAPYs and related analogues as HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step guide for using HIV-1 inhibitor-28 in vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the in vitro use of HIV-1 inhibitor-28, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document outlines protocols for assessing its antiviral activity, cytotoxicity, and mechanism of action.

Introduction

This compound is a highly selective diarylpyrimidine derivative that targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. By binding to an allosteric site on the RT, it non-competitively inhibits its enzymatic activity, thereby preventing the conversion of the viral RNA genome into DNA. This action effectively halts the viral life cycle before the integration of viral genetic material into the host cell's genome.

Product Information

| Parameter | Value | Reference |

| Mechanism of Action | Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI) | [1] |

| EC₅₀ (Wild-Type HIV-1) | 58 nM | [1] |

| IC₅₀ (HIV-1 WT RT) | 3.37 µM | [1] |

| CC₅₀ (MT-4 cells) | 38.6 µM | [1] |

| Chemical Class | Diarylpyrimidine | [2][3] |

Experimental Protocols

Reagent Preparation

This compound Stock Solution (10 mM):

-

Determine the molecular weight (MW) of this compound from the manufacturer's specification sheet.

-

Calculate the mass required to prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).

-

Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L) * 1000 mg/g

-

-

Dissolve the calculated mass of the compound in an appropriate volume of sterile, cell culture-grade DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Cell Culture Media:

-

For MT-4 cells: RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

For TZM-bl cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Antiviral Activity Assay (MT-4 Cells)

This protocol determines the 50% effective concentration (EC₅₀) of this compound against a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

Materials:

-

MT-4 cells

-

HIV-1 stock (e.g., HIV-1 IIIB)

-

This compound stock solution (10 mM)

-

Complete RPMI 1640 medium

-

96-well flat-bottom microtiter plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., acidified isopropanol)

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete RPMI 1640 medium.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium. A suggested starting concentration range is from 1 µM down to low nanomolar concentrations.

-

Add 100 µL of the diluted inhibitor to the appropriate wells. Include a "cells only" control (no virus, no inhibitor) and a "virus control" (cells and virus, no inhibitor).

-

Infect the cells with a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) that results in significant cell death in the virus control wells after 5 days.

-

Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.

-

On day 5 post-infection, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the "cells only" control.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

-

MT-4 cells

-

This compound stock solution (10 mM)

-

Complete RPMI 1640 medium

-

96-well flat-bottom microtiter plates

-

MTT reagent (5 mg/mL in PBS)

-

MTT solvent

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete RPMI 1640 medium.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium. The concentration range should be higher than that used for the antiviral assay, starting from the known CC₅₀ of 38.6 µM and extending upwards and downwards.

-

Add 100 µL of the diluted inhibitor to the appropriate wells. Include a "cells only" control (no inhibitor).

-

Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.

-

On day 5, perform the MTT assay as described in the antiviral activity assay (steps 6-8).

-

Calculate the percentage of cytotoxicity for each inhibitor concentration relative to the "cells only" control.

-

Determine the CC₅₀ value by plotting the percentage of cytotoxicity against the inhibitor concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase Activity Assay (Colorimetric)

This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against the enzymatic activity of recombinant HIV-1 RT. Commercial kits are available for this assay.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

HIV-1 Reverse Transcriptase Assay Kit (contains reaction buffer, template/primer, dNTPs, and detection reagents)

-

This compound stock solution (10 mM)

-

96-well microplate

-

Microplate reader

Procedure (General, refer to specific kit manual for details):

-

Prepare serial dilutions of this compound in the provided reaction buffer. A suggested starting concentration is around the known IC₅₀ of 3.37 µM.

-

In a 96-well plate, add the reaction buffer, template/primer, and dNTPs.

-

Add the diluted inhibitor to the appropriate wells. Include an "enzyme control" (no inhibitor) and a "no enzyme" control.

-

Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the "no enzyme" control.

-

Incubate the plate at 37°C for the time specified in the kit manual (typically 1-2 hours).

-

Stop the reaction and add the detection reagents according to the kit's instructions. This usually involves an ELISA-based detection of the newly synthesized DNA.

-

Read the absorbance at the specified wavelength using a microplate reader.

-

Calculate the percentage of RT inhibition for each inhibitor concentration relative to the "enzyme control".

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

References

- 1. Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of HIV-1 Gag p24 Antigen in the Presence of the Maturation Inhibitor-28

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) p24 antigen, a component of the viral capsid, is a critical biomarker for monitoring HIV-1 replication both in vitro and in vivo.[1] The quantification of p24 antigen is widely used to assess the efficacy of antiretroviral compounds, including the experimental maturation inhibitor, Inhibitor-28. Maturation inhibitors are a class of antiretroviral drugs that target the final stages of virion assembly, specifically the proteolytic cleavage of the Gag polyprotein, which is essential for the formation of a mature and infectious viral core.[2] This application note provides a detailed protocol for a sandwich enzyme-linked immunosorbent assay (ELISA) to measure HIV-1 p24 antigen levels in cell culture supernatants following treatment with Inhibitor-28.

Principle of the Assay

This HIV-1 p24 antigen capture ELISA is a sandwich immunoassay.[3] Microplate wells are coated with a monoclonal antibody specific for the HIV-1 p24 protein. When samples containing p24 antigen are added to the wells, the antigen binds to the capture antibody. After a washing step, a biotinylated polyclonal antibody that recognizes a different epitope on the p24 antigen is added, forming a "sandwich" complex. Subsequently, streptavidin conjugated to horseradish peroxidase (HRP) is introduced, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate, tetramethylbenzidine (TMB), is added. The HRP enzyme catalyzes the conversion of TMB to a colored product. The intensity of the color, which is proportional to the amount of p24 antigen present, is measured spectrophotometrically at 450 nm.[4]

Experimental Protocols

Materials and Reagents

-

HIV-1 p24 ELISA Kit (components typically include pre-coated 96-well plate, recombinant HIV-1 p24 standard, biotinylated detection antibody, streptavidin-HRP, wash buffer, assay diluent, TMB substrate, and stop solution)[4][5]

-

Inhibitor-28 (stock solution in DMSO)

-

HIV-1 infected cell line (e.g., MT-4, Jurkat)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin, and streptomycin)

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of measuring absorbance at 450 nm[5]

-

Precision pipettes and sterile, disposable tips

-

37°C, 5% CO2 incubator

-

Sterile microcentrifuge tubes

-

Deionized or distilled water

Protocol for Evaluating Inhibitor-28 Efficacy

1. Cell Seeding and Infection: a. Seed HIV-1 susceptible cells (e.g., MT-4) in a 96-well cell culture plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium. b. Infect the cells with a known titer of HIV-1 (e.g., NL4-3 strain) at a multiplicity of infection (MOI) of 0.01. c. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

2. Treatment with Inhibitor-28: a. Prepare serial dilutions of Inhibitor-28 in complete culture medium. A typical concentration range to test would be from 0.01 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Inhibitor-28 concentration. b. After the 4-hour infection period, add 100 µL of the diluted Inhibitor-28 or vehicle control to the respective wells. c. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

3. Sample Preparation: a. After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells. b. Carefully collect the cell culture supernatant without disturbing the cell pellet. c. If necessary, dilute the supernatants in complete culture medium to ensure the p24 concentrations fall within the linear range of the ELISA standard curve.[3]

4. HIV-1 p24 Antigen ELISA Protocol: a. Preparation of Reagents: Prepare all reagents according to the ELISA kit manufacturer's instructions. Allow all reagents to come to room temperature before use. b. Standard Curve Preparation: Prepare a serial dilution of the recombinant HIV-1 p24 standard in assay diluent. A typical standard curve may range from 3.1 to 100 pg/mL.[3] c. Assay Procedure: i. Add 100 µL of the prepared standards, controls, and experimental samples (supernatants) to the appropriate wells of the p24 antibody-coated microplate. ii. Incubate the plate for 2 hours at 37°C. iii. Wash the wells five times with 300 µL of wash buffer per well.[4] iv. Add 100 µL of the biotinylated detection antibody to each well. v. Incubate for 1 hour at 37°C. vi. Wash the wells five times with wash buffer. vii. Add 100 µL of streptavidin-HRP conjugate to each well. viii. Incubate for 30 minutes at room temperature in the dark. ix. Wash the wells five times with wash buffer. x. Add 100 µL of TMB substrate to each well. xi. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed in the most concentrated standards. xii. Add 100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.[6] d. Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[7]

Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

-

Generate a standard curve by plotting the average absorbance for each standard concentration versus the known p24 concentration. A four-parameter logistic (4-PL) curve fit is recommended.

-

Calculate the p24 concentration for each experimental sample by interpolating their absorbance values from the standard curve.

-

Determine the percentage of p24 inhibition for each concentration of Inhibitor-28 using the following formula: % Inhibition = [1 - (p24 concentration in treated sample / p24 concentration in vehicle control)] x 100%

-

Plot the percentage of inhibition against the logarithm of the Inhibitor-28 concentration to generate a dose-response curve and calculate the IC50 value (the concentration of inhibitor that reduces p24 production by 50%).

Data Presentation

Table 1: HIV-1 p24 Antigen Levels in Response to Treatment with Inhibitor-28

| Inhibitor-28 Concentration (nM) | Mean p24 Concentration (pg/mL) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 985.6 | 45.2 | 0 |

| 0.1 | 890.1 | 38.7 | 9.7 |

| 1 | 640.8 | 29.1 | 35.0 |

| 10 | 492.3 | 22.5 | 50.1 |

| 100 | 125.7 | 11.8 | 87.2 |

| 1000 | 15.4 | 3.1 | 98.4 |

Table 2: IC50 Values for Inhibitor-28

| Compound | IC50 (nM) |

| Inhibitor-28 | 9.98 |

Visualizations

Caption: HIV-1 replication cycle and the mechanism of action of Inhibitor-28.

Caption: Workflow for the HIV-1 p24 antigen capture ELISA.

References

- 1. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ablinc.com [ablinc.com]

- 4. biochain.com [biochain.com]

- 5. assaygenie.com [assaygenie.com]

- 6. fybreeds.com [fybreeds.com]

- 7. hanc.info [hanc.info]

Application Notes & Protocols: Assessing the Cytotoxicity of HIV-1 Inhibitor-28

Audience: Researchers, scientists, and drug development professionals.

Introduction: The evaluation of cytotoxicity is a critical step in the preclinical development of any therapeutic agent, including antiretroviral compounds like HIV-1 inhibitor-28. Cytotoxicity assays provide essential data on the potential for a compound to cause cellular damage or death, which is fundamental for establishing a therapeutic window. The 50% cytotoxic concentration (CC50) is a key metric derived from these assays, representing the concentration of a drug that causes the death of 50% of cells in a culture. This value, when compared with the 50% effective concentration (EC50), is used to calculate the Selectivity Index (SI = CC50/EC50), a crucial indicator of a drug's therapeutic potential.

This document outlines detailed protocols for three common and robust methods to assess the cytotoxicity of this compound: the MTT assay, the LDH assay, and the Caspase-Glo® 3/7 assay. Each method evaluates a different aspect of cellular health, providing a comprehensive cytotoxicity profile.

Quantitative Data Summary

The cytotoxicity of this compound (also referred to as compound 14j2) has been previously evaluated. The primary quantitative data point available is summarized below.[1][2]

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | Assay | CC50 Value (µM) | Reference |

| This compound | MT-4 | MTT | 38.6 | [1][2] |

Table 2: Comparison of Recommended Cytotoxicity Assays

| Assay | Principle | Measures | Advantages | Disadvantages |

| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) into formazan by mitochondrial dehydrogenases in living cells.[3] | Metabolic Activity / Cell Viability | Well-established, cost-effective, suitable for high-throughput screening.[4][5] | Can be affected by changes in cellular metabolism; formazan crystals require a solubilization step. |

| LDH Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon loss of membrane integrity.[6][7] | Membrane Integrity / Cell Lysis | Non-radioactive, sensitive, allows for kinetic monitoring by sampling supernatant over time.[8][9] | LDH in serum-containing media can cause high background; does not distinguish between apoptosis and necrosis.[10] |

| Caspase-Glo® 3/7 Assay | A luminescent assay that measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[11][12] | Apoptosis | Highly sensitive, simple "add-mix-measure" format, ideal for high-throughput screening.[13] | Specifically measures apoptosis, may not detect other forms of cytotoxicity. |

Protocol: MTT Assay for Metabolic Activity

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Methodology

Materials:

-

MT-4 (human T-cell leukemia) cells or other appropriate cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)

-

This compound, stock solution in DMSO

-

96-well flat-bottom microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

MTT solvent/solubilization solution (e.g., acidified isopropanol or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells, determine cell viability (e.g., via Trypan Blue), and resuspend in fresh medium to the desired concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density (typically 1,000-100,000 cells/well) should be determined empirically for each cell line.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.

-